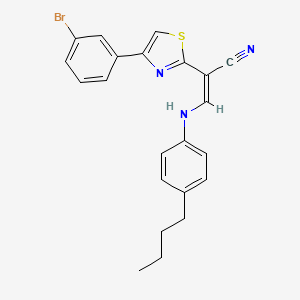

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile

Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3-bromophenyl group and an amino-linked 4-butylphenyl moiety. The compound’s Z-configuration is critical for its stereospecific interactions, which may influence its physicochemical and biological properties. However, detailed crystallographic or spectroscopic data specific to this compound are absent in the provided evidence, necessitating inferences from structurally related analogs.

Properties

IUPAC Name |

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-butylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3S/c1-2-3-5-16-8-10-20(11-9-16)25-14-18(13-24)22-26-21(15-27-22)17-6-4-7-19(23)12-17/h4,6-12,14-15,25H,2-3,5H2,1H3/b18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSGWPXZNNRYFP-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and butyl groups in its structure may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar thiazole structures demonstrate effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial lipid biosynthesis, leading to cell death.

- Case Study : A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising activity, particularly against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | S. aureus, E. coli | TBD |

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The compound has been studied for its effects on cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7).

- Research Findings : In vitro studies utilizing the Sulforhodamine B (SRB) assay revealed that certain thiazole derivatives exhibit significant cytotoxicity against MCF7 cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF7 | 8.5 |

| Compound D | MCF7 | 12.0 |

| This compound | MCF7 | TBD |

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds can often be correlated with their structural features. For example, the presence of electron-withdrawing groups such as bromine enhances antimicrobial activity by stabilizing the compound's interaction with bacterial targets .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions between the compound and key proteins involved in cancer progression and bacterial resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Bromophenyl and Aryl Substitutions

- (Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile () Key Difference: The bromine substitution at the 4-position of the phenyl group (vs. 3-position in the target compound). In contrast, the 3-bromo group in the target compound introduces steric hindrance, which could modulate interactions with enzymes or receptors . Molecular Weight: 438.4 g/mol (identical to the target compound due to isomeric similarity).

- (Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile () Key Difference: A methoxy group replaces the butyl chain on the anilino moiety. Impact: The methoxy group’s electron-donating nature may reduce lipophilicity compared to the butyl group, affecting solubility and bioavailability. The butyl chain in the target compound likely increases hydrophobic interactions, a feature advantageous in drug design for membrane penetration .

Thiazole-Based Urea Derivatives ()

Compounds such as 1f (yield: 70.7%, m.p. 198–200°C) and 1g (yield: 78.4%, m.p. 205–207°C) incorporate urea and piperazine moieties instead of acrylonitrile.

- Key Differences :

- Urea groups introduce hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Piperazine substituents (e.g., in 1f ) may improve water solubility, contrasting with the hydrophobic butyl group in the target compound.

- Implications : Higher yields (e.g., 78.4% for 1g ) suggest that urea derivatives may have more favorable synthetic pathways compared to acrylonitrile analogs, where yields are unspecified .

Acrylonitrile Derivatives with Photophysical Properties ()

(Z)-2-([1,1'-Biphenyl]-4-yl)-3-(anthracen-9-yl)acrylonitrile (Compound 2, )

- Key Feature : Extended π-conjugation from biphenyl and anthracene groups.

- Comparison : The target compound lacks such conjugation, implying weaker fluorescence. However, aggregation-induced emission (AIE) properties observed in silole derivatives () suggest that bulky substituents (e.g., bromophenyl, butyl) in the target compound could similarly enhance solid-state luminescence .

- (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile () Key Feature: Incorporates a diphenylamino group for charge transport. Comparison: The butylphenyl group in the target compound may compromise charge mobility but improve compatibility with nonpolar environments .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogs

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Lipophilicity (LogP) | Potential Application |

|---|---|---|---|

| 3-Bromophenyl | Moderate EWG | High | Drug design, Catalysis |

| 4-Butylphenyl | Neutral | Very High | Membrane permeability enhancement |

| Trifluoromethyl (1g) | Strong EWG | Moderate | Solubility enhancement |

| Piperazine (DG172) | Basic | Low | CNS-targeting therapeutics |

Research Implications and Gaps

- Structural Insights : The absence of crystallographic data for the target compound limits understanding of its conformational preferences. Analogous compounds () suggest planar geometries with perpendicular aryl groups, which could influence packing efficiency and stability .

- Biological Potential: While DG172 () demonstrates pharmacological activity, the target compound’s bioactivity remains unexplored. Prioritizing assays for kinase inhibition or cytotoxicity is recommended.

- Synthetic Optimization : Lower yields in chloromethyl-thiazole derivatives (: 52.7–55.6%) highlight challenges in acrylonitrile-thiazole synthesis, urging methodological refinements .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile, and how are reaction conditions optimized?

The compound is synthesized via Knoevenagel condensation, where a thiazole-acetonitrile precursor reacts with a substituted aldehyde. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with aromatic aldehydes in ethanol under reflux, catalyzed by piperidine, to yield acrylonitrile derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst loading (5–10 mol%) to improve yield (typically 60–85%) and stereoselectivity. The Z-isomer is stabilized by intramolecular hydrogen bonding, confirmed via X-ray crystallography .

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

The Z-configuration is determined using X-ray crystallography, which reveals planar geometry and intramolecular H-bonding between the acrylonitrile’s α-hydrogen and the thiazole nitrogen. NMR spectroscopy also supports this: the α-H proton appears as a singlet near δ 5.75 ppm due to restricted rotation, while IR shows a sharp CN stretch at ~2212 cm⁻¹ .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.45–8.12 ppm), thiazole protons, and the acrylonitrile α-H.

- IR Spectroscopy : Confirm CN (2212 cm⁻¹), C=O (1694 cm⁻¹), and C=N (1610 cm⁻¹) stretches.

- Mass Spectrometry : Report molecular ion peaks (e.g., m/z 297 [M+1] for bromophenyl analogs) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95% C, H, N content) .

Q. What preliminary biological screening data exist for this compound?

Analogous thiazole-acrylonitrile derivatives exhibit anticancer activity. For example, (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed GI₅₀ values of 0.021–12.2 μM across 60 cancer cell lines, with potent inhibition of leukemia and colon cancer cells . Screening should include MTT assays, dose-response curves, and comparison to reference drugs (e.g., doxorubicin).

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound’s anticancer activity?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding interactions with targets like tubulin or kinases. For example, the thiazole ring and bromophenyl group may occupy hydrophobic pockets, while the acrylonitrile moiety forms hydrogen bonds with catalytic residues. Density functional theory (DFT) calculates electrostatic potential maps to rationalize electron-deficient regions critical for reactivity .

Q. What strategies resolve contradictions in biological activity data between similar analogs?

Discrepancies in GI₅₀ values (e.g., varying by cell line or substituent) require:

- Comparative SAR : Systematically alter substituents (e.g., bromophenyl vs. chlorophenyl) and assess cytotoxicity.

- Target Profiling : Use kinase inhibition assays or tubulin polymerization tests to confirm mechanism.

- Metabolic Stability Studies : Evaluate cytochrome P450 metabolism to explain potency drops in certain models .

Q. How is this compound engineered for use as a fluorescent chemosensor, and what mechanistic insights guide its design?

The acrylonitrile group acts as an electron acceptor, enabling charge-transfer transitions. For cyanide sensing, nucleophilic addition to the CN group disrupts conjugation, causing a fluorescence "turn-on" response. Optimize sensitivity by tuning electron-withdrawing groups (e.g., bromine) and solvent polarity (ACN:H₂O = 1:9 with PBS buffer, pH 7.2) . Detection limits as low as 4.24 × 10⁻⁸ M are achievable via Stern-Volmer analysis .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

Key issues include:

- Stereochemical Purity : Use chiral catalysts (e.g., L-proline) to enhance Z-selectivity.

- Byproduct Formation : Monitor intermediates via HPLC and optimize reaction time (typically 6–12 hrs).

- Solvent Recovery : Replace ethanol with recyclable ionic liquids to reduce waste .

Methodological Notes

- Data Reproducibility : Cross-validate NMR and HPLC data with published spectra (e.g., Bull. Chem. Soc. Ethiop. ).

- Ethical Reporting : Disclose solvent toxicity (e.g., DMF) and safety protocols in experimental sections.

- Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.